molecular formula C14H17NO3 B15217705 5-Hydroxy-1H-indol-6-yl hexanoate

5-Hydroxy-1H-indol-6-yl hexanoate

Cat. No.: B15217705
M. Wt: 247.29 g/mol
InChI Key: RDLUQKFFVVETPR-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indol-6-yl hexanoate is an indole-derived ester compound characterized by a hexanoate moiety esterified to the hydroxyl group at position 6 of a 5-hydroxyindole scaffold. Indole derivatives are widely studied for their roles in biological systems, including plant-insect interactions, flavor chemistry, and pharmaceutical applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(5-hydroxy-1H-indol-6-yl) hexanoate

InChI

InChI=1S/C14H17NO3/c1-2-3-4-5-14(17)18-13-9-11-10(6-7-15-11)8-12(13)16/h6-9,15-16H,2-5H2,1H3

InChI Key

RDLUQKFFVVETPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=C(C=C2C=CNC2=C1)O

Origin of Product

United States

Chemical Reactions Analysis

5-Hydroxy-1H-indol-6-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

5-Hydroxy-1H-indol-6-yl hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1H-indol-6-yl hexanoate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Indole Derivatives

  • 2-(6-Methyl-1H-indol-3-yl)acetic acid (CAS 52531-20-1): This indole derivative features a methyl group at position 6 and an acetic acid side chain at position 3. Unlike 5-Hydroxy-1H-indol-6-yl hexanoate, it lacks the hexanoate ester, resulting in lower lipophilicity.
  • 6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2): A hydroxylated and methoxylated indazole analog.

Hexanoate Esters

  • (Z)-3-Hexenyl Hexanoate: A key volatile organic compound (VOC) in plant-insect interactions. Female D. baibaran moths exhibit strong behavioral responses to this compound, suggesting its role as a semiochemical. Its hexanoate ester structure enhances volatility compared to non-esterified alcohols like (Z)-3-hexen-1-ol .
  • Ethyl Hexanoate: A dominant flavor compound in Luzhoulaojiao liquor, detected at 2,221 mg/L. Its fruity aroma contrasts with this compound, which may exhibit more complex odor profiles due to the indole moiety. Ethyl hexanoate’s abundance underscores the importance of ester chain length in flavor intensity .
  • Methyl 5-Oxo-3-(aryl-substituted)hexanoate Derivatives: Synthesized via condensation reactions (e.g., Scheme 1 in ), these derivatives highlight the versatility of hexanoate esters in medicinal chemistry. Unlike this compound, their ketone and aryl groups enable diverse bioactivity, including enzyme inhibition.

Comparative Data Table

Compound Molecular Formula CAS Number Key Properties/Applications Biological Activity/Response
This compound C₁₄H₁₇NO₃ Not reported Likely semiochemical or flavor compound Inferred insect behavior modulation
(Z)-3-Hexenyl Hexanoate C₁₂H₂₂O₂ 31501-24-3 Plant VOC, insect attractant Strong female moth response (χ²=26.42)
Ethyl Hexanoate C₈H₁₆O₂ 123-66-0 Flavor compound in liquor Fruity aroma at 2,221 mg/L
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 52531-20-1 Biochemical research No reported bioactivity

Research Findings and Implications

  • Insect Behavior: Hexanoate esters like (Z)-3-hexenyl hexanoate are critical in moth olfaction, with sex-specific responses (e.g., female D. baibaran moths show χ²=26.42 preference). This compound may similarly interact with insect olfactory receptors, but its indole group could confer unique binding kinetics .
  • Flavor Chemistry: Ethyl hexanoate’s dominance in liquors highlights the role of ester chain length in volatility and sensory thresholds. The indole scaffold in this compound may introduce bitter or floral notes, expanding its utility in flavor engineering .
  • Synthetic Accessibility: Methyl hexanoate derivatives are synthesized via reflux and condensation (e.g., Scheme 1 in ). Similar methods could apply to this compound, though the indole hydroxyl group may require protective strategies.

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